

# Application Notes and Protocols for the Synthesis of Adipic Acid from Muconolactone

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## Compound of Interest

Compound Name: *Muconolactone*

Cat. No.: *B1205914*

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## Introduction

Adipic acid is a crucial dicarboxylic acid with extensive applications in the chemical industry, most notably as a monomer for the production of nylon-6,6. While traditionally synthesized from petroleum-based feedstocks, there is a growing interest in sustainable and bio-based production routes. One such promising pathway involves the conversion of **muconolactone**, a bio-derivable intermediate, to adipic acid. This document provides detailed application notes and experimental protocols for the synthesis of adipic acid from **muconolactone**, a process that typically proceeds through a two-step conversion: the hydrolysis of **muconolactone** to muconic acid, followed by the catalytic hydrogenation of muconic acid to adipic acid.

## Principle of the Method

The conversion of **muconolactone** to adipic acid is achieved through two sequential chemical transformations:

- **Hydrolysis of Muconolactone:** The lactone ring of **muconolactone** is opened through hydrolysis to yield muconic acid. This reaction is typically favored under neutral to alkaline conditions.
- **Hydrogenation of Muconic Acid:** The carbon-carbon double bonds in the resulting muconic acid are then saturated via catalytic hydrogenation to produce adipic acid. This step is

commonly carried out using a heterogeneous catalyst, such as platinum or palladium on a carbon support, under a hydrogen atmosphere.

## Experimental Protocols

### Protocol 1: Hydrolysis of Muconolactone to Muconic Acid

This protocol describes the base-catalyzed hydrolysis of **muconolactone** to form muconic acid.

Materials:

- **Muconolactone**
- Sodium hydroxide (NaOH) solution (1 M)
- Hydrochloric acid (HCl) solution (1 M)
- Deionized water
- pH meter
- Magnetic stirrer and stir bar
- Reaction vessel (e.g., round-bottom flask)
- Ice bath

Procedure:

- Dissolve a known quantity of **muconolactone** in deionized water in the reaction vessel.
- While stirring, slowly add the 1 M NaOH solution dropwise to raise the pH of the solution to a range of 7 to 9. Monitor the pH continuously with a calibrated pH meter.
- Maintain the reaction mixture at room temperature and continue stirring. The progress of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) or

High-Performance Liquid Chromatography (HPLC).

- Once the hydrolysis is complete (typically after several hours, which can be optimized), carefully neutralize the reaction mixture by adding 1 M HCl solution dropwise until the pH reaches approximately 7.
- To precipitate the muconic acid, further acidify the solution to a pH of about 2 with 1 M HCl.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the muconic acid precipitate by vacuum filtration.
- Wash the collected solid with cold deionized water and dry under vacuum.
- The yield of muconic acid can be determined gravimetrically.

## Protocol 2: Catalytic Hydrogenation of Muconic Acid to Adipic Acid

This protocol details the hydrogenation of muconic acid to adipic acid using a platinum-on-carbon catalyst.<sup>[1][2]</sup>

Materials:

- Muconic acid (produced from Protocol 1 or obtained commercially)
- 5% Platinum on activated carbon (Pt/C) catalyst
- Solvent (e.g., water, ethanol)
- High-pressure hydrogenation reactor (autoclave)
- Hydrogen gas (high purity)
- Filtration apparatus (e.g., Celite bed or syringe filter)
- Rotary evaporator

Procedure:

- Catalyst Pre-treatment (optional but recommended): In some cases, the catalyst is pre-treated in the reactor under a hydrogen atmosphere at an elevated temperature (e.g., 200-260°C) for several hours to ensure its activity.<sup>[1][2]</sup>
- Reaction Setup:
  - Place the muconic acid and the chosen solvent into the high-pressure reactor vessel.
  - Carefully add the 5% Pt/C catalyst. The catalyst loading is typically a small percentage of the substrate weight.
- Hydrogenation:
  - Seal the reactor and purge it several times with hydrogen gas to remove any air.
  - Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 bar).<sup>[1][2]</sup>
  - Begin stirring and heat the reactor to the desired temperature (e.g., 60°C).<sup>[1]</sup>
  - Maintain these conditions for the specified reaction time (e.g., 1.5 hours or until hydrogen uptake ceases).<sup>[1]</sup> The reaction progress can be monitored by taking samples and analyzing them by HPLC or Gas Chromatography (GC) after derivatization.
- Work-up:
  - After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
  - Open the reactor and filter the reaction mixture to remove the catalyst. The filtration can be done through a pad of Celite or a suitable filter membrane.
  - Wash the catalyst with a small amount of the solvent used in the reaction.
  - Combine the filtrate and the washings.
  - Remove the solvent from the filtrate using a rotary evaporator to obtain the crude adipic acid.

- Purification (optional): The crude adipic acid can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol) to obtain a high-purity product.

## Data Presentation

The following tables summarize quantitative data from various studies on the catalytic hydrogenation of muconic acid to adipic acid, showcasing the effects of different catalysts and reaction conditions on the yield of adipic acid.

Table 1: Effect of Different Catalysts on Adipic Acid Yield

Catalyst	Substrate	Temperature (°C)	H <sub>2</sub> Pressure (bar)	Reaction Time (h)	Muconic Acid Conversion (%)	Adipic Acid Yield (%)	Reference
1% Pd/HHT	Sodium Muconate	70	2	3	95	68	[3]
1% Pd <sub>8</sub> Ni <sub>2</sub> /HHT	Sodium Muconate	70	2	3	100	80	[3]
1% Pd <sub>8</sub> Zn <sub>2</sub> /HHT	Sodium Muconate	70	2	3	100	84	[3]
5% Pt/C	trans,trans-Muconic Acid	60	4	1.5	100	>99	[1]
1% Pd/HHT-O	Muconic Acid	70	3	2	100	80	[4]
1% Pd/HHT-P	Muconic Acid	70	3	2	100	84	[4]

Table 2: Effect of Hydrogen Pressure on Adipic Acid Yield with 1% Pd<sub>8</sub>Zn<sub>2</sub>/HHT Catalyst

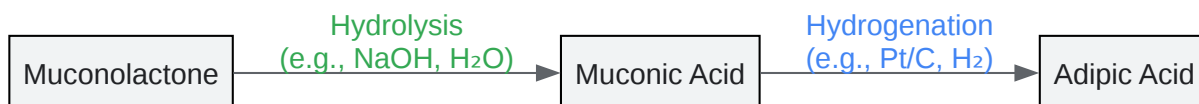
H <sub>2</sub> Pressure (bar)	Temperature (°C)	Reaction Time (h)	Muconic Acid Conversion (at 15 min) (%)	Adipic Acid Yield (%)	Reference
1	70	1.5	100	75	[3]
2	70	1.5	100	80	[3]
4	70	1.5	100	90	[3]

Table 3: Effect of Temperature on Adipic Acid Yield with 1% Pd<sub>8</sub>Zn<sub>2</sub>/HHT Catalyst

Temperature (°C)	H <sub>2</sub> Pressure (bar)	Reaction Time (h)	Muconic Acid Conversion (at 30 min) (%)	Adipic Acid Yield (%)	Reference
50	2	1.5	100	65	[3]
70	2	1.5	100	80	[3]
90	2	1.5	100	92	[3]

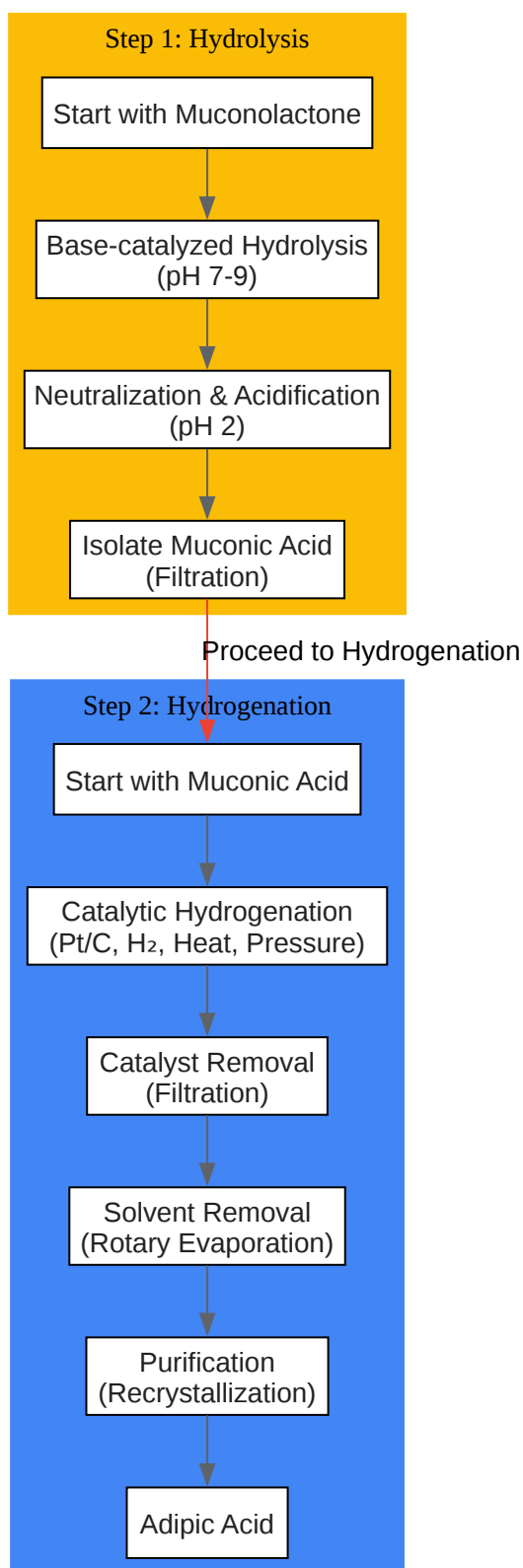
## Visualizations

### Signaling Pathways and Workflows



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**Fig. 1:** Reaction pathway for adipic acid synthesis.



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**Fig. 2:** Experimental workflow for adipic acid synthesis.

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